An In-depth Technical Guide to N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH)
An In-depth Technical Guide to N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate, commonly known as TCFH, has emerged as a potent and versatile reagent in modern organic synthesis. While historically recognized as a precursor for more complex uronium-based coupling reagents like HBTU and HATU, TCFH has gained significant traction as a standalone activating agent.[1][2] Its primary utility lies in facilitating the formation of amide bonds, a cornerstone of peptide synthesis and pharmaceutical drug development.[3][4] This guide provides a comprehensive overview of TCFH, detailing its chemical properties, mechanism of action, practical applications, and comparative advantages, with a focus on its powerful combination with N-methylimidazole (NMI) for tackling challenging chemical transformations.
Core Properties and Characteristics
TCFH is a white crystalline solid valued for its stability and efficacy in activating carboxylic acids.[3] Its utility extends beyond amide bond formation to the synthesis of esters, thioesters, and ketones.[3][5]
| Property | Value | Source |
| IUPAC Name | [chloro(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate | [3][6] |
| Synonyms | TCFH, Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | [3] |
| CAS Number | 94790-35-9 | [3] |
| Molecular Formula | C5H12ClF6N2P | [3][6] |
| Molar Mass | 280.58 g·mol−1 | [3][6] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 99–112 °C | [7] |
| Storage | 2-8°C | [7] |
Mechanism of Action: The Power of In Situ Activation
The efficacy of TCFH lies in its ability to convert carboxylic acids into highly reactive intermediates in situ. The specific intermediate formed is highly dependent on the base used in the reaction, a critical choice that dictates the reaction's outcome and efficiency.[3]
2.1. Activation with Weakly Lewis Basic Amines (e.g., DIPEA) When a conventional, weakly basic amine like N,N-diisopropylethylamine (DIPEA) is used, TCFH reacts with a carboxylic acid to form an acid chloride or anhydride as the active acylating agent.[3] This pathway is effective for many standard couplings.
2.2. The TCFH-NMI System: A Superior Pathway for Challenging Couplings A significant advancement in the application of TCFH is its combination with N-methylimidazole (NMI).[8] NMI, possessing both Brønsted and Lewis basic properties, facilitates a different, more potent mechanistic pathway.[3]
-
Formation of Adduct: TCFH rapidly reacts with NMI.
-
Generation of N-Acyl Imidazolium (NAI) Ion: This adduct then reacts with the carboxylic acid to generate a highly reactive N-acyl imidazolium ion (NAI).[3][8]
-
Nucleophilic Attack: This strongly electrophilic NAI intermediate is highly susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond.[3]
This TCFH-NMI system has proven exceptionally effective for challenging couplings, such as those involving sterically hindered acids or poorly nucleophilic amines, often providing high yields where other reagents fail.[8][9] Crucially, this method minimizes the epimerization of labile stereogenic centers, a vital consideration in peptide chemistry.[2][3]
Caption: Mechanism of TCFH-NMI mediated amide bond formation.
Experimental Protocol: A General Procedure for Amide Coupling
The following protocol outlines a general method for amide bond formation using the TCFH-NMI system, which is noted for its operational simplicity and mild conditions.[8][10]
3.1. Materials & Reagents
| Reagent | Molar Equiv. | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| Amine | 1.0 | Substrate |
| TCFH | 1.1 | Activating Agent |
| N-methylimidazole (NMI) | 2.1 | Base & Catalyst |
| Acetonitrile (MeCN) | - | Solvent |
| Water | - | Quenching/Crystallization |
3.2. Step-by-Step Methodology
-
Dissolution: In a suitable reaction vessel, combine the carboxylic acid (1.0 equiv.) and the amine (1.0 equiv.) in acetonitrile.
-
Base Addition: Add N-methylimidazole (2.1 equiv.) to the solution and stir briefly.
-
Activation & Coupling: Add TCFH (1.1 equiv.) in a single portion. The reaction is typically rapid.[10]
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 30-60 minutes.[10]
-
Workup & Isolation: Upon completion, add water to the reaction mixture. This step serves to quench the reaction and often induces crystallization of the product while the water-soluble byproducts (tetramethylurea and NMI salts) remain in the aqueous phase.[3][10]
-
Purification: Cool the mixture in an ice bath to maximize crystallization. Isolate the solid product by vacuum filtration, wash with cold water, and dry.[10]
Caption: Experimental workflow for a TCFH-NMI mediated coupling reaction.
Comparative Analysis with Other Coupling Reagents
TCFH, particularly when paired with NMI, offers distinct advantages over other common uronium/aminium and carbodiimide reagents. Its performance is especially notable in difficult couplings where steric hindrance or poor nucleophilicity are factors.[8][9]
| Reagent | Strengths | Weaknesses / Considerations | Racemization Risk |
| TCFH-NMI | High reactivity for hindered substrates, low epimerization, water-soluble byproducts, cost-effective.[8][11] | Byproduct (tetramethylurea) has noted teratogenic activity.[3] | Low[2][8] |
| HATU/HBTU | Well-established, very effective.[12][13] | Can act as sensitizers, potentially explosive (contain HOBt/HOAt), can cap peptide N-terminus if used in excess.[14][15] | Low (HATU) to Moderate (HBTU)[13] |
| EDC/DCC | Inexpensive, widely used. | Byproducts (ureas) can be difficult to remove (DCC-urea is insoluble), potent sensitizers.[14] | Moderate to High |
| PyBOP | Effective for epimerization-prone substrates. | Can exhibit lower reactivity than TCFH-NMI for challenging couplings.[8] | Low |
Safety and Handling
While TCFH offers a favorable safety profile compared to many sensitizing coupling reagents like HBTU or DCC, proper handling is essential.[3][14]
-
Personal Protective Equipment (PPE): Standard PPE including safety glasses, lab coat, and gloves should be worn.
-
Irritant: TCFH is a potent eye irritant.[3]
-
Sensitization: It has a low sensitization potential.[3]
-
Byproduct Toxicity: The major byproduct, tetramethylurea, has demonstrated teratogenic activity in animal studies, and appropriate waste disposal procedures should be followed.[3]
Conclusion
N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) is a powerful and versatile tool for chemical synthesis. Its evolution from a mere precursor to a frontline coupling reagent, especially in the TCFH-NMI system, underscores its value. This combination provides a robust, mild, and highly efficient method for constructing challenging amide bonds with minimal racemization.[8][16] Its operational simplicity, cost-effectiveness, and the ease of byproduct removal make TCFH an indispensable reagent for researchers in peptide synthesis and drug discovery, enabling the construction of complex molecules with greater efficiency and control.[8][17]
References
- Vertex AI Search. (n.d.). Understanding TCFH: A Key Intermediate for Advanced Coupling Reagents.
- Morressier. (2023, March 26). TCFH as a mild, green, non-sensitizing coupling reagent.
- Wikipedia. (n.d.). TCFH.
- American Chemical Society. (2025). TCFH–NMI as a modern and general reagent for acylation reactions. ACS Fall 2025.
-
Beutner, G. L., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4238–4242. [Link]
- Luxembourg Bio Technologies. (2020, July 5). TCFH – a safe, affordable reagent for ester and difficult amide synthesis.
- TargetMol. (n.d.). N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate.
- ChemicalBook. (n.d.). N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate.
- Sigma-Aldrich. (n.d.). Chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate.
- American Chemical Society. (2025). Green ketone synthesis with TCFH–NMI. ACS Fall 2025.
- National Center for Biotechnology Information. (n.d.). Chloro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate. PubChem Compound Database.
- Vertex AI Search. (n.d.). Maximizing Amide Bond Formation: A Guide to TCFH in Peptide Synthesis.
- Refubium - Freie Universität Berlin. (n.d.). Synthesis of Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH).
- Suzhou Highfine Biotech. (2024, April 19). TCFH - a powerful condensation reagent.
- Synfacts. (n.d.). Beyond Amide Bond Formation: TCFH as a Reagent for Esterification.
- Royal Society of Chemistry. (n.d.). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Chemical Communications.
- Reddit. (2024, August 22). Best peptide coupling method in DMF?. r/Chempros.
- ResearchGate. (2018, June). TCFH–NMI: Direct Access to N -Acyl Imidazoliums for Challenging Amide Bond Formations.
- ResearchGate. (n.d.). Beyond Amide Bond Formation: TCFH as a Reagent for Esterification.
- Hubei Vanz Pharm Inc. (2024, April 19). The golden combination of efficient acid-amine condensation: TCFH-NMI.
-
Vosburg, D. A., et al. (2022). Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course. Journal of Chemical Education, 99(11), 3850–3856. [Link]
- Aapptec Peptides. (n.d.). Coupling Reagents.
- BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
- Harvey Mudd College. (2022, October 3). Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course.
Sources
- 1. nbinno.com [nbinno.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. TCFH - Wikipedia [en.wikipedia.org]
- 4. N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate | 207915-99-9 | Benchchem [benchchem.com]
- 5. Green ketone synthesis with TCFH–NMI - American Chemical Society [acs.digitellinc.com]
- 6. Chloro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate | C5H12ClF6N2P | CID 10989639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chloro-N,N,N ,N -tetramethylformamidinium hexafluorophosphate = 98.0 T 207915-99-9 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. TCFH - a powerful condensation reagent [en.highfine.com]
- 10. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The golden combination of efficient acid-amine condensation: TCFH-NMI [en.highfine.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. TCFH as a mild, green, non-sensitizing coupling reagent [morressier.com]
- 15. uro.hmc.edu [uro.hmc.edu]
- 16. researchgate.net [researchgate.net]
- 17. TCFH–NMI as a modern and general reagent for acylation reactions - American Chemical Society [acs.digitellinc.com]
